molecular formula C22H49N4O6P B034140 Arginine hexyldecyl phosphate CAS No. 111129-35-2

Arginine hexyldecyl phosphate

Cat. No. B034140
M. Wt: 496.6 g/mol
InChI Key: IQPVSJCZOBXLRX-VWMHFEHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arginine hexyldecyl phosphate (AHDP) is a synthetic cationic lipid that has gained attention in the field of gene therapy due to its ability to efficiently deliver nucleic acids to target cells. AHDP has been found to have high transfection efficiency and low toxicity, making it a promising candidate for gene therapy applications.

Mechanism Of Action

Arginine hexyldecyl phosphate forms cationic liposomes when mixed with nucleic acids. The positively charged liposomes interact with the negatively charged cell membrane, leading to endocytosis and uptake of the nucleic acids by the target cells. The liposomes then release the nucleic acids into the cytoplasm, where they can exert their biological effects.

Biochemical And Physiological Effects

Arginine hexyldecyl phosphate has been found to have low toxicity and minimal immune response in vitro and in vivo. It has also been shown to have a long circulation time in the bloodstream, making it a promising candidate for systemic delivery of nucleic acids. In addition, Arginine hexyldecyl phosphate has been found to enhance the stability and activity of nucleic acids, leading to increased gene expression and knockdown efficiency.

Advantages And Limitations For Lab Experiments

Arginine hexyldecyl phosphate has several advantages for lab experiments, including high transfection efficiency, low toxicity, and easy synthesis. However, it also has some limitations, such as its relatively high cost and the need for optimization of transfection conditions for different cell types.

Future Directions

There are several future directions for research on Arginine hexyldecyl phosphate. One area of interest is the development of Arginine hexyldecyl phosphate-based nanoparticles for targeted delivery of nucleic acids to specific tissues or cells. Another area of research is the optimization of Arginine hexyldecyl phosphate transfection conditions for different cell types and nucleic acid payloads. Finally, the development of Arginine hexyldecyl phosphate-based therapeutics for gene therapy applications is a promising area of research.

Synthesis Methods

Arginine hexyldecyl phosphate is synthesized by combining hexyldecylamine and arginine in a solvent mixture of chloroform and methanol. The mixture is then heated and stirred to form a white precipitate, which is purified by recrystallization. The resulting Arginine hexyldecyl phosphate is a white powder that is soluble in water and organic solvents.

Scientific Research Applications

Arginine hexyldecyl phosphate has been extensively studied for its ability to deliver nucleic acids to target cells. It has been shown to have high transfection efficiency in a variety of cell types, including cancer cells, primary cells, and stem cells. Arginine hexyldecyl phosphate has also been used to deliver siRNA, miRNA, and plasmid DNA for gene knockdown and overexpression studies.

properties

CAS RN

111129-35-2

Product Name

Arginine hexyldecyl phosphate

Molecular Formula

C22H49N4O6P

Molecular Weight

496.6 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hexyldecyl dihydrogen phosphate

InChI

InChI=1S/C16H35O4P.C6H14N4O2/c1-3-5-7-9-10-12-14-16(13-11-8-6-4-2)15-20-21(17,18)19;7-4(5(11)12)2-1-3-10-6(8)9/h16H,3-15H2,1-2H3,(H2,17,18,19);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1

InChI Key

IQPVSJCZOBXLRX-VWMHFEHESA-N

Isomeric SMILES

CCCCCCCCC(CCCCCC)COP(=O)(O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N

SMILES

CCCCCCCCC(CCCCCC)COP(=O)(O)O.C(CC(C(=O)O)N)CN=C(N)N

Canonical SMILES

CCCCCCCCC(CCCCCC)COP(=O)(O)O.C(CC(C(=O)O)N)CN=C(N)N

synonyms

ARGININE HEXYLDECYL PHOSPHATE

Origin of Product

United States

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